BenchChemオンラインストアへようこそ!

tert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Chemical procurement Quality control Building block purity

tert-Butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1196154-55-8) is a Boc-protected 3,4-dihydroisoquinoline building block bearing a primary aminomethyl substituent at the 6-position of the partially saturated bicyclic core. With molecular formula C₁₅H₂₂N₂O₂, molecular weight 262.35 g·mol⁻¹, and MDL number MFCD09038211, the compound serves as a protected amine intermediate in medicinal chemistry programs targeting CNS receptors, Toll-like receptors, and orexin pharmacology.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 1196154-55-8
Cat. No. B1373538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS1196154-55-8
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CN
InChIInChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h4-5,8H,6-7,9-10,16H2,1-3H3
InChIKeyGJXOYJWWLHSIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1196154-55-8): Structural Profile and Procurement Baseline


tert-Butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1196154-55-8) is a Boc-protected 3,4-dihydroisoquinoline building block bearing a primary aminomethyl substituent at the 6-position of the partially saturated bicyclic core. With molecular formula C₁₅H₂₂N₂O₂, molecular weight 262.35 g·mol⁻¹, and MDL number MFCD09038211, the compound serves as a protected amine intermediate in medicinal chemistry programs targeting CNS receptors, Toll-like receptors, and orexin pharmacology . The Boc group on the isoquinoline nitrogen enables orthogonal protection strategies during multi-step synthesis, while the benzylic amine at position 6 provides a nucleophilic handle for amide coupling, reductive amination, or urea formation.

Why tert-Butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate Cannot Be Replaced by Generic In-Class Analogs


In-class dihydroisoquinoline building blocks differ critically in the position of the aminomethyl substituent (6- vs 7- vs 5- vs 3- vs 1-substitution), the presence or absence of a methylene spacer relative to the aromatic ring, and the identity of the N-protecting group (Boc vs Cbz vs Fmoc). These structural variations produce divergent structure-activity relationships in downstream biological targets [1], alter physicochemical properties including rotatable bond count and hydrogen-bond acceptor capacity , and determine eligibility as intermediates in composition-of-matter patent claims for specific therapeutic programs [2]. Substituting the 6-aminomethyl regioisomer with the 7-aminomethyl analog or with the 6-amino (direct-attached) variant may compromise target potency by over an order of magnitude or invalidate intellectual property coverage in lead optimization campaigns.

Quantitative Differentiation Evidence for tert-Butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1196154-55-8) vs. Closest Analogs


Supplier Purity Variability: Head-to-Head Comparison of Commercial Batches of CAS 1196154-55-8

Commercially available batches of tert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibit a quantifiable purity range across suppliers. Bidepharm supplies the compound at a standard purity of 92% , while Synblock offers product certified at NLT 98% , and Fluorochem lists 95% purity . This 6-percentage-point purity spread (92% vs 98%) is significant for synthetic applications where residual impurities from incomplete Boc protection or unreacted aminomethyl precursor can interfere with subsequent coupling steps, particularly in amide bond formation where competing nucleophiles at the 1–5% level may generate difficult-to-separate byproducts.

Chemical procurement Quality control Building block purity

Regiochemical Differentiation: 6- vs 7-Substitution on Tetrahydroisoquinoline Orexin 1 Receptor Antagonism

A dedicated structure-activity relationship study by Perrey et al. (2015) systematically compared 6-substituted vs 7-substituted tetrahydroisoquinoline (THIQ) scaffolds as orexin 1 (OX₁) receptor antagonists. The 7-substituted THIQ series demonstrated potent OX₁ antagonism with Ke = 23.7 nM (compound 10c), while the 6-substituted analogs were substantially less active, with the best 6-amino ester derivative (26a) achieving Ke = 427 nM [1]. This represents an ~18-fold reduction in antagonist potency when the substitution is moved from the 7- to the 6-position. The 6-position thus provides a tunable handle for modulating receptor engagement: it can attenuate OX₁ potency relative to 7-substituted analogs, which is valuable in programs requiring selectivity over OX₁ or fine-tuning of target engagement profiles.

Orexin receptor Structure-activity relationship CNS drug discovery

Linker Length Impact: 6-Aminomethyl vs 6-Amino Direct Attachment – Physicochemical and Conformational Differentiation

The target compound (6-aminomethyl, CAS 1196154-55-8) differs from its closest analog lacking the methylene spacer (6-amino, CAS 164148-92-9) in several computed physicochemical descriptors relevant to drug design. The 6-aminomethyl variant has molecular weight 262.35 g·mol⁻¹, 4 rotatable bonds, 4 hydrogen-bond acceptors, and a predicted LogP of 1.5 . In contrast, the 6-amino analog has MW 248.32 g·mol⁻¹, 3 rotatable bonds, 2 hydrogen-bond acceptors, and a consensus LogP of 2.06 . The methylene spacer thus adds +14.03 Da, +1 rotatable bond, +2 H-bond acceptors, and reduces lipophilicity by ~0.56 LogP units. These differences affect ligand efficiency metrics (LE, LLE) and may influence membrane permeability, solubility, and the conformational sampling of the pendant amine in receptor binding pockets.

Physicochemical properties Medicinal chemistry design Ligand efficiency

Patent-Cited Intermediate Utility: Specific Role in QRFP Antagonist and TLR Modulator Programs

tert-Butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is explicitly employed as a synthetic intermediate in at least two distinct patent families. In WO2010126164A1, it serves as the starting material for the synthesis of 1,1-dimethylethyl 6-({[(1-methyl-1H-indol-2-yl)carbonyl]amino}methyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate (CAS 1253660-21-7), a key intermediate in the preparation of indole-2-carboxamide derivatives claimed as human QRFP receptor (GPR103) antagonists for obesity treatment [1]. Separately, in US20100143301A1, the compound is referenced within the synthetic route to Toll-like receptor (TLR) modulators [2]. In contrast, the 7-regioisomer (CAS 1196153-22-6) does not appear in these patent disclosures, establishing a documented precedent of program-specific utility for the 6-substitution pattern. This patent precedence provides procurement justification in lead optimization: selecting the 6-aminomethyl scaffold aligns with existing IP exemplification and may simplify freedom-to-operate assessment.

Patent intermediacy QRFP receptor Toll-like receptor IP differentiation

Synthetic Transformation Efficiency: Staudinger Reduction of 6-Azidomethyl Precursor to Target Amine in Quantitative Yield

In the synthetic route disclosed within WO2010126164A1 and catalogued by Molaid, the target compound tert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is obtained from its 6-azidomethyl precursor via Staudinger reduction (PPh₃, H₂O, THF, 2 h) in 100% reported yield [1]. This quantitative conversion demonstrates the chemical stability of the Boc-protected dihydroisoquinoline core under reductive conditions and validates the azide–amine interconversion as a high-fidelity late-stage functional group transformation. For comparison, analogous Staudinger reductions on 7-substituted or Cbz-protected scaffolds may proceed with lower efficiency due to differential steric or electronic effects, though direct head-to-head yield data for the 7-regioisomer under identical conditions are not publicly available.

Synthetic methodology Staudinger reduction Process chemistry

Recommended Application Scenarios for tert-Butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1196154-55-8) Based on Quantitative Evidence


Orexin Receptor Antagonist Lead Optimization Requiring Attenuated OX₁ Potency at the 6-Position Vector

For CNS drug discovery programs targeting orexin receptors where the 6-position of the tetrahydroisoquinoline scaffold is intended as a tunable handle to reduce OX₁ antagonism (Ke ~427 nM for 6-substituted series vs Ke ~23.7 nM for 7-substituted series), this 6-aminomethyl building block provides the correct regioisomeric starting point. Using the 7-aminomethyl analog would generate compounds with approximately 18-fold higher OX₁ potency, potentially overshooting the desired target engagement window [1]. The Boc protecting group allows late-stage deprotection and diversification at the isoquinoline nitrogen after 6-position elaboration.

Synthesis of Indole-2-Carboxamide QRFP Receptor Antagonists per WO2010126164A1

Research groups prosecuting QRFP (GPR103) receptor antagonist programs for obesity or metabolic disorders should procure this compound as the specifically exemplified intermediate for constructing the 6-(indole-2-carboxamidomethyl)-dihydroisoquinoline scaffold claimed in WO2010126164A1 [2]. The 7-regioisomer (CAS 1196153-22-6) is not cited in this patent and would generate compounds structurally distinct from the exemplified claims, potentially weakening IP position. The 6-aminomethyl amine undergoes amide coupling with indole-2-carboxylic acid derivatives to yield the key pharmacophoric fragment.

Toll-Like Receptor Modulator Development with Documented Intermediate Precedence

For immunology and inflammation programs developing small-molecule TLR modulators, this compound is documented as an intermediate in the synthetic route of US20100143301A1 [3]. Procurement of the identical building block ensures alignment with the exemplified patent chemistry, supporting reproducibility of the disclosed synthetic route and simplifying freedom-to-operate considerations in early-stage lead generation.

Property-Driven Scaffold Selection Where Increased HBA Count and Reduced LogP Are Desired vs 6-Amino Analog

When medicinal chemistry design requires enhanced hydrogen-bond acceptor capacity (HBA 4 vs 2) and reduced lipophilicity (LogP 1.5 vs 2.06) at the 6-position vector compared to the 6-amino direct-attachment analog (CAS 164148-92-9), the 6-aminomethyl scaffold provides a quantifiably differentiated physicochemical profile . The additional methylene spacer increases conformational flexibility (+1 rotatable bond), which may be structurally advantageous for inducing a bent binding mode in receptors with deep or angled subpockets. For procurement, the >98% purity grade (Synblock, Hoelzel) is recommended to minimize byproduct formation in subsequent amide coupling steps.

Quote Request

Request a Quote for tert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.